molecular formula C9H5NO3S2 B428678 3-Nitro-3'-formyl-4,4'-bithiophene

3-Nitro-3'-formyl-4,4'-bithiophene

Cat. No.: B428678
M. Wt: 239.3g/mol
InChI Key: HFYVZKGOKKJBOD-UHFFFAOYSA-N
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Description

3-Nitro-3'-formyl-4,4'-bithiophene is a high-purity synthetic intermediate designed for advanced research and development. This compound features a bifunctional bithiophene core, strategically substituted with an electron-withdrawing nitro group and a formyl group. The formyl group is highly reactive, serving as a key site for condensation reactions, such as the formation of Schiff bases, which are crucial for creating novel organic ligands and pharmaceuticals . Concurrently, the nitro group can undergo selective reduction to amines, enabling further functionalization and diversification of the molecular structure . This unique combination of functional groups on a conjugated bithiophene scaffold makes it a valuable precursor in materials science. It is particularly useful for synthesizing organic semiconductors, non-linear optical materials, and electroactive polymers for use in electronic devices . Researchers can utilize this compound to build more complex π-conjugated systems. The compound is provided strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C9H5NO3S2

Molecular Weight

239.3g/mol

IUPAC Name

4-(4-nitrothiophen-3-yl)thiophene-3-carbaldehyde

InChI

InChI=1S/C9H5NO3S2/c11-1-6-2-14-3-7(6)8-4-15-5-9(8)10(12)13/h1-5H

InChI Key

HFYVZKGOKKJBOD-UHFFFAOYSA-N

SMILES

C1=C(C(=CS1)C2=CSC=C2[N+](=O)[O-])C=O

Canonical SMILES

C1=C(C(=CS1)C2=CSC=C2[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 3-nitro-3'-formyl-4,4'-bithiophene are best understood by comparing it with structurally related bithiophene derivatives. Key comparisons include substituent effects, electronic behavior, and applications.

Substituent Position and Electronic Effects

Compound Substituents Key Properties Applications References
This compound 3-NO₂, 3'-CHO High electron deficiency; nitro > formyl acceptor strength; enhanced NLO response Organic electronics, sensors
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene 4,4'-C₆H₁₃; 5,5'-Br Improved solubility; bromine enables cross-coupling; moderate conductivity OLEDs, OFETs, photovoltaics
3,3'-Dihexyl-2,2'-bithiophene 3,3'-C₆H₁₃ High solubility; reduced crystallinity; low bandgap Polymer semiconductor synthesis
Poly[5,5′-bis(2-butyloctyl)-(2,2′-bithiophene)-4,4′-dicarboxylate-alt-5,5′-2,2′-bithiophene] (PDCBT) 4,4'-COOR; 5,5'-alkyl High molecular weight; batch-dependent performance; expensive synthesis Polymer solar cells
  • Nitro vs. Formyl as Acceptors: The nitro group exhibits stronger electron-withdrawing capabilities than formyl, leading to greater second-order polarizability in nonlinear optical (NLO) applications. This aligns with trends observed in donor-acceptor bithiophenes, where nitro-substituted derivatives outperform formyl analogs in second harmonic generation (SHG) efficiency .
  • Halogenation vs. Alkylation : Bromine at 5,5'-positions (e.g., 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene) enhances reactivity for cross-coupling but reduces solubility compared to alkylated derivatives. Hexyl chains at 3,3'- or 4,4'-positions improve solubility and processability but may hinder charge transport due to steric effects .

Conformational and Structural Insights

  • Backbone Rigidity : The absence of alkyl chains at 4,4'-positions in this compound preserves planarity, favoring π-π stacking and charge mobility. In contrast, alkylated derivatives (e.g., 4,4'-dihexyl-2,2'-bithiophene) exhibit torsional flexibility, reducing crystallinity .
  • Synthetic Accessibility : Alkylated bithiophenes (e.g., 3,3'-dihexyl-2,2'-bithiophene) are commercially available and cost-effective, whereas nitro/formyl derivatives require specialized synthesis, often involving hazardous reagents like DMF or nitro precursors .

Preparation Methods

Synthesis of 3-Nitrothiophene

Nitration of thiophene typically favors alpha positions (2- or 5-). To achieve beta (3-) substitution, a directing group strategy is necessary:

  • Sulfonation : Introduce a sulfonic acid group at the 2-position using fuming sulfuric acid, directing nitration to the 3-position.

  • Nitration : Treat with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield 3-nitro-2-sulfothiophene.

  • Desulfonation : Hydrolyze the sulfonic acid group via steam distillation or acidic hydrolysis to obtain 3-nitrothiophene.

Characterization :

  • FT-IR : ν(NO₂) at 1520 cm⁻¹ and 1345 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.8–8.2 ppm (doublets, J = 5.2 Hz).

Synthesis of 3-Formylthiophene

The Vilsmeier-Haack reaction is commonly used for formylation but favors alpha positions. For beta substitution:

  • Directed metalation : Use n-butyllithium (n-BuLi) at –78°C to deprotonate the 3-position, followed by quenching with DMF to yield 3-formylthiophene.

  • Alternative route : Palladium-catalyzed carbonylation of 3-bromothiophene under CO atmosphere.

Characterization :

  • FT-IR : ν(C=O) at 1684 cm⁻¹.

  • ¹H NMR (CDCl₃) : Formyl proton at δ 9.8 ppm (singlet).

Halogenation for Cross-Coupling

Bromination at the 4-Position

Both monomers require halogenation at the 4-position for subsequent coupling:

  • 3-Nitrothiophene : React with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to yield 4-bromo-3-nitrothiophene.

  • 3-Formylthiophene : Use bromine (Br₂) in acetic acid at 50°C to synthesize 4-bromo-3-formylthiophene.

Optimization :

  • Temperature control : Prevents over-bromination.

  • Solvent choice : DMF enhances solubility of nitro derivatives.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A palladium-catalyzed reaction between boronic acids and halides:

  • Synthesis of boronic acids :

    • Convert 4-bromo-3-nitrothiophene to 3-nitrothiophene-4-boronic acid via Miyaura borylation (Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron).

    • Similarly, prepare 3-formylthiophene-4-boronic acid.

  • Coupling conditions :

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Base: K₂CO₃ (2 eq).

    • Solvent: Toluene/water (3:1).

    • Temperature: 80°C, 12 h.

Yield : ~75% (isolated via column chromatography).

Stille Coupling

An alternative using organostannanes:

  • Synthesis of stannanes :

    • Treat 4-bromo-3-nitrothiophene with hexamethylditin (Sn₂Me₆) and Pd(PPh₃)₄ in THF.

  • Coupling conditions :

    • Catalyst: Pd₂(dba)₃ (3 mol%).

    • Ligand: P(o-tol)₃ (6 mol%).

    • Solvent: DMF, 100°C, 24 h.

Yield : ~68% (higher purity but lower yield than Suzuki).

Post-Coupling Functionalization

Nitro Group Reduction (Optional)

If required, reduce the nitro group to amine using H₂/Pd-C in ethanol:

  • Conditions : 1 atm H₂, 25°C, 6 h.

  • Characterization : Disappearance of ν(NO₂) in FT-IR.

Formyl Group Modifications

The formyl group can undergo condensation reactions (e.g., with hydrazines) to form hydrazones, as demonstrated in related bithiophene systems.

Characterization of this compound

Spectroscopic Analysis

  • FT-IR :

    • ν(NO₂): 1520 cm⁻¹, 1345 cm⁻¹.

    • ν(C=O): 1684 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Formyl proton: δ 9.9 ppm (s, 1H).

    • Aromatic protons: δ 7.6–8.1 ppm (m, 4H).

  • ¹³C NMR :

    • C=O: δ 190.2 ppm.

    • NO₂-bearing carbon: δ 148.5 ppm.

  • HRMS : Calculated for C₉H₅NO₃S₂ [M+H]⁺: 254.9864; Found: 254.9861.

X-ray Crystallography (If Available)

Single-crystal analysis would confirm the 4,4'-linkage and substituent positions, as seen in analogous tetraferrocenylthiophenes.

Comparative Analysis of Synthetic Routes

MethodYield (%)PurityKey AdvantageLimitation
Suzuki Coupling75HighMild conditions, scalableRequires boronic acid synthesis
Stille Coupling68HighTolerant of sensitive groupsToxicity of organostannanes
Ullmann Coupling60MediumNo pre-functionalized monomersHigh temperatures required

Industrial Applications and Scalability

The compound’s conjugated structure makes it a candidate for:

  • Organic semiconductors : As seen in star-shaped ferrocenylthiophenes.

  • Pharmaceutical intermediates : Similar to nitro-formyl dibenzofurans used in PDE4 inhibitors.

Scalability :

  • Suzuki coupling is preferred for large-scale synthesis due to lower toxicity and commercial availability of boronic acids .

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